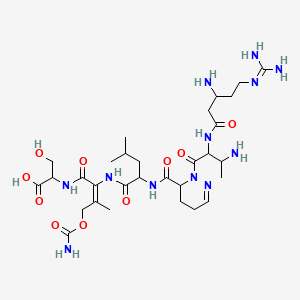
Antibiotic SF 2132
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic SF 2132 is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate
The fate of antibiotics in the environment is a crucial area of study. Research indicates that some antibiotics persist for a long time in the environment, particularly in soil, while others degrade rapidly. The origin and behavior of antibiotics in the environment, including their impact on environmental and other bacteria, is a subject of scientific interest. This includes understanding the concentrations of antimicrobial compounds in various organic matters (Kemper, 2008).
Alternatives to Antibiotics
Research has been focusing on alternatives to conventional antibiotics. This includes highlighting promising research results and novel technologies that could potentially lead to alternatives to antibiotics. The focus is not only on medical interventions for human health but also on animal production, animal health, and food safety during food-animal production (Seal, Lillehoj, Donovan & Gay, 2013).
Antimicrobial Screening
The discovery and development of novel antimicrobial agents, including antibiotics, is driven by the need to overcome resistance to existing agents and the lack of effective antifungal agents. The endeavor includes screening natural products for inhibitors of rationally chosen targets, ensuring rare activities of unanticipated mode-of-action are not missed (Silver & Bostian, 1990).
Antibiotic Resistance and Bioremediation
Antibiotic resistance and its bioremediation are critical areas of study. Research focuses on the primary sources of antibiotic pollution, including hospitals, dairy, and agriculture, and innovative detection methods. The evolution of bacterial strategies to overcome the effects of antibiotics, and the degradation and elimination of antibiotics from the environment, are significant concerns (Kumar et al., 2019).
Biofilms and Antibacterial Resistance
The establishment of aging biofilms is a possible mechanism of bacterial resistance to antimicrobial therapy. Studies have focused on understanding the strategies used to deal with medical device-related infections and the importance of considering sublethal concentrations of antibiotics in the treatment of chronic infections (Anwar, Strap & Costerton, 1992).
Evolution of Antibiotic Resistance
The rise of antibiotic resistance, along with the use of antibiotics, has been studied extensively. Understanding the role of environmental microbiomes in the rise of antibiotic resistance and creative approaches to discover novel antibiotics are areas of ongoing research (Davies & Davies, 1996).
Overcoming Antibiotic Resistance
Efforts to understand and overcome antibiotic resistance are critical in the current scenario. This involves studying the cellular mechanisms of resistance, the evolution and spread of resistance, and techniques for combating resistance. Research also focuses on the effects of antibiotics on non-target species and their environmental risks (Richardson, 2017).
Antibiotics in the Environment
Studies on the occurrence, fate, and effects of antibiotics in European aqueous environments, their potential aquatic ecotoxicity, and the implications for human health have been explored. This research is significant in understanding the global dissemination of antibiotic resistance (Carvalho & Santos, 2016).
Eigenschaften
CAS-Nummer |
87003-23-4 |
|---|---|
Produktname |
Antibiotic SF 2132 |
Molekularformel |
C30H52N12O10 |
Molekulargewicht |
740.8 g/mol |
IUPAC-Name |
2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C30H52N12O10/c1-14(2)10-18(24(45)41-22(15(3)13-52-30(35)51)26(47)39-19(12-43)28(49)50)38-25(46)20-6-5-8-37-42(20)27(48)23(16(4)31)40-21(44)11-17(32)7-9-36-29(33)34/h8,14,16-20,23,43H,5-7,9-13,31-32H2,1-4H3,(H2,35,51)(H,38,46)(H,39,47)(H,40,44)(H,41,45)(H,49,50)(H4,33,34,36)/b22-15+ |
InChI-Schlüssel |
AKVNGLSWBXOUNY-PXLXIMEGSA-N |
Isomerische SMILES |
CC(C)CC(C(=O)N/C(=C(\C)/COC(=O)N)/C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(=C(C)COC(=O)N)C(=O)NC(CO)C(=O)O)NC(=O)C1CCC=NN1C(=O)C(C(C)N)NC(=O)CC(CCN=C(N)N)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Antibiotic SF 2132; SF 2132; SF-2132; SF2132; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




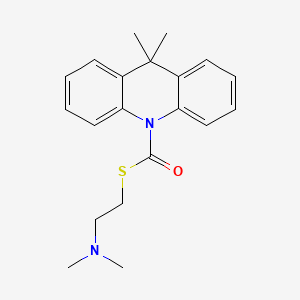
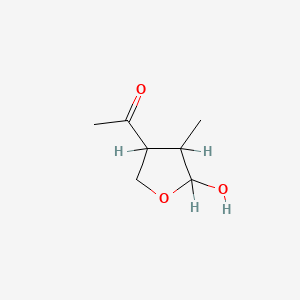
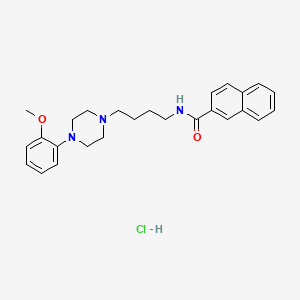
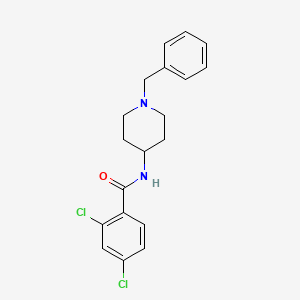
![N,N'-Bis[3-(4,5-Dihydro-1h-Imidazol-2-Yl)phenyl]biphenyl-4,4'-Dicarboxamide](/img/structure/B1667478.png)
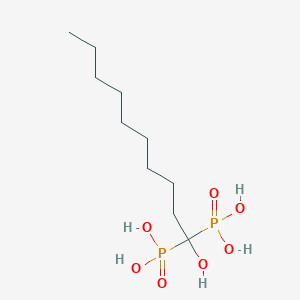
![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
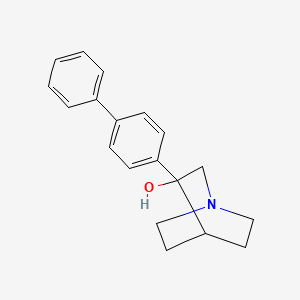
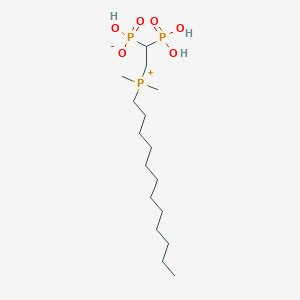
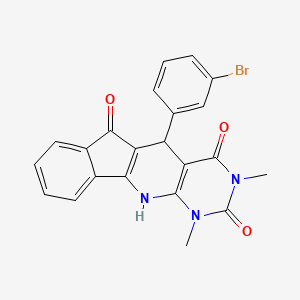
![2'-(Methylsulfanyl)[1,1'-biphenyl]-2-ylamine](/img/structure/B1667489.png)
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1667491.png)